molecular formula C27H25N3O2 B2503589 8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866588-54-7

8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

货号: B2503589
CAS 编号: 866588-54-7
分子量: 423.516
InChI 键: PFYZYBGRKOCZJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound based on a pyrazolo[4,3-c]quinoline scaffold, a structure of high interest in medicinal chemistry research. This specific molecule is designed for research applications only. While biological data for this exact compound is not available, its close structural analogs have demonstrated significant potential in scientific investigations. Compounds featuring the pyrazolo[4,3-c]quinoline core have been synthesized and explored as ligands for metal complexes with proven anticancer activity. Such complexes have been shown to interact with DNA, exhibit nuclease activity, and demonstrate potent anti-proliferative effects against human cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) . The biological activity of this class of compounds is derived from the synergistic combination of its two key moieties. The quinoline framework is a well-known pharmacophore in drug discovery. Quinoline derivatives can function through DNA intercalation, disrupting replication processes, or by inhibiting key enzymes like topoisomerases . Simultaneously, the pyrazoline ring system is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific substitution pattern on this molecule—featuring an ethoxy group, a (2-methoxyphenyl)methyl chain, and a 4-methylphenyl ring—suggests it is a valuable chemical tool for researchers studying structure-activity relationships (SAR), optimizing lead compounds, or investigating novel mechanisms of action in areas such as oncology and infectious diseases. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

属性

IUPAC Name

8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-4-32-21-13-14-24-22(15-21)27-23(26(28-29-27)19-11-9-18(2)10-12-19)17-30(24)16-20-7-5-6-8-25(20)31-3/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYZYBGRKOCZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

科学研究应用

Medicinal Chemistry

8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is being investigated for its potential as a therapeutic agent. Its unique chemical structure suggests possible anti-inflammatory and anti-cancer properties.

  • Anti-Cancer Activity : Preliminary studies indicate that compounds in this class may inhibit tumor growth by interfering with cellular pathways associated with cancer proliferation. For instance, they may modulate the vascular endothelial growth factor receptor (VEGFR) signaling pathway, which is crucial for angiogenesis in tumors.
  • Mechanism of Action : The compound may induce apoptosis (programmed cell death) in cancer cells and disrupt cell migration, thereby preventing metastasis. This action is likely mediated through the inhibition of specific kinases involved in cell cycle regulation.

Biological Research

The compound is also utilized in biological studies to explore its interactions with various molecular targets.

  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes linked to inflammatory responses and cancer progression. Understanding these interactions can provide insights into developing new drugs targeting these pathways.
  • Biological Pathway Studies : As a probe molecule, it can be used to study biological pathways and molecular interactions, enhancing our understanding of disease mechanisms.

Material Science

In addition to its medicinal applications, this compound has potential uses in the development of specialty chemicals and materials.

  • Synthesis of Advanced Materials : The compound can serve as a building block for synthesizing more complex molecules or materials with specific properties. This aspect is particularly relevant in developing novel polymers or nanomaterials with tailored functionalities.

Case Studies

Several studies have documented the biological effects of compounds related to this compound:

  • In Vitro Studies : Laboratory experiments have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anti-cancer agents.
  • Animal Models : Preclinical trials using animal models have provided evidence of reduced tumor growth rates when treated with pyrazoloquinoline derivatives, supporting their therapeutic potential.

作用机制

The mechanism of action of 8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Structural Features

The pyrazolo[4,3-c]quinoline core allows extensive substitution. Below is a comparison with analogs from the evidence:

Compound Name / ID Position 3 Substituent Position 5 Substituent Position 8 Substituent Key References
Target Compound 4-Methylphenyl (2-Methoxyphenyl)methyl Ethoxy
8-Methyl-5-(4-methylbenzyl)-3-phenyl analog () Phenyl (4-Methylphenyl)methyl Methyl
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro analog () 4-Ethylphenyl (3-Fluorophenyl)methyl – (8,9-dihydro)
3-(4-Methoxyphenyl)-5-(3-methylbenzyl)-8-ethoxy analog () 4-Methoxyphenyl (3-Methylphenyl)methyl Ethoxy
3-(2H-Benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy analog () Benzodioxol-5-yl (4-Chlorophenyl)methyl Ethoxy
7,8-Dimethoxy-5-(3-methoxybenzyl)-3-(4-ethoxyphenyl) analog () 4-Ethoxyphenyl (3-Methoxyphenyl)methyl – (7,8-dimethoxy)
Key Observations:
  • Position 3 : Aryl groups (e.g., 4-methylphenyl, 4-ethoxyphenyl, benzodioxol) influence steric bulk and electronic properties. Halogenation (e.g., Cl in ) may enhance target binding .
  • Position 5 : Benzyl substituents with electron-donating (e.g., –OCH₃) or withdrawing (–F) groups modulate receptor affinity. The target compound’s 2-methoxy group may enhance hydrogen bonding compared to 4-methyl .
  • Position 8 : Ethoxy (–OCH₂CH₃) in the target compound and improves lipophilicity and metabolic stability versus methyl (–CH₃) in .

Pharmacological and Physicochemical Properties

Physicochemical Properties:
Property Target Compound Analog Analog
Molecular Weight (g/mol) ~423 (estimated) 423.5 439.4 (calculated)
XLogP3 ~5.0 (estimated) 4.9 5.2
Hydrogen Bond Acceptors 4 4 6
Rotatable Bonds 6 6 5

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Bulky substituents (e.g., 4-methylphenyl) may enhance steric interactions with hydrophobic receptor pockets.
  • Position 5: Methoxy groups (e.g., 2-methoxy in the target compound) improve hydrogen bonding versus non-polar groups (e.g., 4-methyl in ) .
  • Position 8 : Ethoxy provides moderate electron-donating effects and metabolic stability compared to methoxy or halogens .

生物活性

8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C27H25N3O2\text{C}_{27}\text{H}_{25}\text{N}_{3}\text{O}_{2}

Structural Features

  • Ethoxy Group : Enhances lipophilicity and potentially improves bioavailability.
  • Methoxyphenyl Substituent : May contribute to the compound's biological activity through electronic effects.
  • Pyrazoloquinoline Core : Known for various pharmacological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazoloquinoline derivatives, including our compound of interest.

CompoundPathogenMinimum Inhibitory Concentration (MIC)Notes
This compoundStaphylococcus aureus0.22 μg/mLSignificant activity
This compoundEscherichia coli0.25 μg/mLEffective against Gram-negative bacteria

In vitro studies have shown that the compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong bactericidal effects .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoloquinolines has been investigated through various assays. The compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundNO Inhibition (%)IC50 (µM)
This compound70% at 10 µM3.5

The results suggest that the compound significantly inhibits NO production, indicating its potential as an anti-inflammatory agent through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Anticancer Activity

The anticancer properties of pyrazoloquinolines have been explored in several studies. The compound demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)12Cell cycle arrest at G1 phase

These findings indicate that this compound may act through multiple mechanisms, including apoptosis induction and cell cycle regulation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazoloquinolines revealed that our compound exhibited superior activity against Staphylococcus aureus, outperforming common antibiotics .
  • Inflammation Models : In a model assessing inflammation in RAW 264.7 cells, the compound showed significant inhibition of NO production comparable to established anti-inflammatory drugs .
  • Cancer Cell Studies : Research on MCF-7 and A549 cell lines indicated that treatment with the compound led to significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

常见问题

Basic: What are the key synthetic strategies for preparing 8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves multi-step organic reactions, with Suzuki–Miyaura cross-coupling being a cornerstone for constructing the pyrazoloquinoline core. Key steps include:

  • Step 1: Condensation of substituted phenylhydrazines with aldehydes to form hydrazone intermediates.
  • Step 2: Cyclization via intramolecular Friedel-Crafts alkylation to generate the pyrazole ring.
  • Step 3: Suzuki coupling to introduce the 4-methylphenyl group at position 3 and the 2-methoxyphenylmethyl substituent at position 5 .
  • Step 4: Ethoxy group installation at position 8 using alkylation or nucleophilic substitution.
    Optimization: Catalysts like Pd(PPh₃)₄, solvents (e.g., DMF or THF), and temperature control (60–100°C) are critical for yields >70% .

Advanced: How can researchers resolve contradictory biological activity data for pyrazoloquinoline derivatives?

Contradictions often arise from substituent-dependent target interactions. For example:

  • Activity Variance: Derivatives with electron-donating groups (e.g., methoxy) may show enhanced binding to kinases, while bulky substituents (e.g., 4-methylphenyl) can reduce solubility and bioavailability .
    Methodological Solutions:
    • Comparative SAR Studies: Systematically vary substituents (e.g., ethoxy vs. methoxy) and assay activity against targets like cyclooxygenase-2 (COX-2) or G-protein-coupled receptors .
    • Physicochemical Profiling: Use HPLC and LC-MS to correlate logP, solubility, and membrane permeability with bioactivity .
    • Structural Biology: Co-crystallize the compound with target proteins (e.g., kinases) to identify binding modes using X-ray diffraction .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at δ 1.3–1.5 ppm for CH₃; aromatic protons at δ 6.5–8.2 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for C₂₈H₂₅N₃O₂: ~423.5 g/mol) .
  • X-Ray Crystallography: Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking of quinoline rings) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?

  • ADMET Prediction: Tools like Schrödinger’s QikProp predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding) .
  • Docking Studies: Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or EGFR). For example, the 2-methoxyphenylmethyl group may occupy hydrophobic pockets, while the ethoxy group stabilizes hydrogen bonds .
  • MD Simulations: Assess compound stability in biological membranes over 100-ns trajectories to refine solubility and bioavailability .

Basic: What are the primary biological targets of pyrazoloquinoline derivatives?

  • Kinases: EGFR and VEGFR-2 inhibition due to π-π interactions with ATP-binding pockets .
  • COX-2: Anti-inflammatory activity via competitive binding with arachidonic acid .
  • GPCRs: Modulate serotonin or dopamine receptors, linked to neuropsychiatric applications .

Advanced: How to address low yield in the final Suzuki coupling step?

Root Causes:

  • Catalyst poisoning by residual solvents (e.g., DMF).
  • Steric hindrance from the 4-methylphenyl group.
    Solutions:
  • Pre-purification: Use silica gel chromatography to remove impurities before coupling .
  • Catalyst Screening: Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like XPhos for improved steric tolerance .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 mins vs. 12 hrs) and increase yield by 15–20% .

Basic: What are the stability considerations for storage and handling?

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the quinoline core .
  • Moisture: Use molecular sieves in DMSO stock solutions to avoid hydrolysis of the ethoxy group .

Advanced: How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA): Monitor compound-induced stabilization of target proteins (e.g., COX-2) under heat stress .
  • BRET/FRET: Quantify real-time interactions with GPCRs using luciferase-tagged constructs .

Basic: What are the structural analogs with comparable activity?

Analog Substituent Modifications Key Activity Reference
ELND0074-Cyclopropyl, 8-fluoroγ-Secretase inhibition (Aβ reduction)
ZINC26922093-Methylbenzyl, 4-methoxyphenylAnticancer (IC₅₀ = 2.1 µM)
MCULE-35143700403-Chlorophenyl, 6-methoxyAnti-inflammatory (COX-2 IC₅₀ = 0.8 µM)

Advanced: How to design a high-throughput screening (HTS) protocol for this compound?

  • Assay Platform: 384-well plates with fluorescence polarization (FP) for kinase inhibition or luminescence for cytotoxicity .
  • Controls: Include staurosporine (kinase inhibitor) and DMSO blanks.
  • Dose Range: Test 0.1–100 µM with 3-fold serial dilution.
  • Data Analysis: Use Z’ factor >0.5 to validate assay robustness; prioritize hits with >50% inhibition at 10 µM .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。